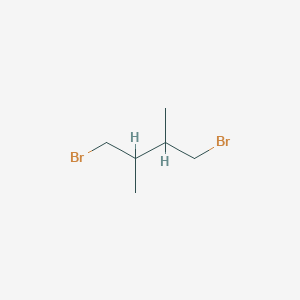
1,4-Dibromo-2,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and fourth carbon atoms, and two methyl groups are attached to the second and third carbon atoms. This compound is known for its use in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dimethylbutane can be synthesized through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane. This reaction involves the removal of hydrogen bromide (HBr) from the tetrabromo compound, resulting in the formation of the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 2,3-dimethylbutane. This process requires the use of bromine (Br2) as a reagent and is carried out under controlled conditions to ensure the selective bromination at the desired positions on the butane molecule .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,3-dimethyl-1,3-butadiene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxy-2,3-dimethylbutane and 1,4-diamino-2,3-dimethylbutane.
Elimination Reactions: The major product is 2,3-dimethyl-1,3-butadiene.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound is utilized in the preparation of functional polymers through multicomponent cyclopolymerizations.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2,3-dimethylbutane primarily involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,2-Dib
Eigenschaften
CAS-Nummer |
54462-70-3 |
|---|---|
Molekularformel |
C6H12Br2 |
Molekulargewicht |
243.97 g/mol |
IUPAC-Name |
1,4-dibromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(3-7)6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
STFHKSYRFIGDIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



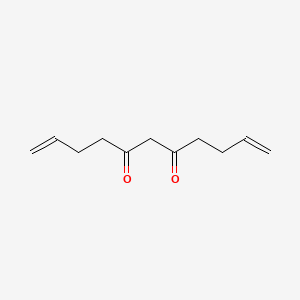
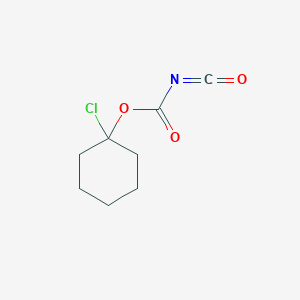
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
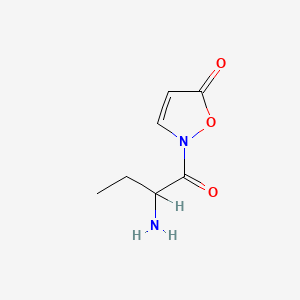
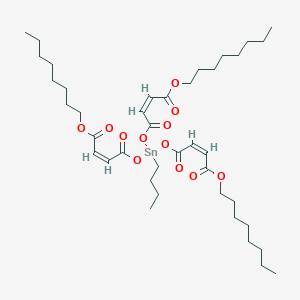
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
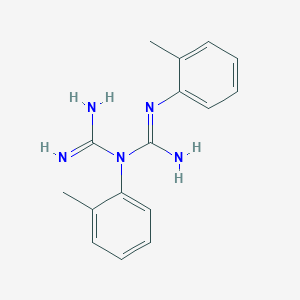
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)

![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)
